N,N-dibutyl-4-chloroaniline
Overview
Description
N,N-dibutyl-4-chloroaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two butyl groups attached to the nitrogen atom and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing N,N-dibutyl-4-chloroaniline involves the reaction of 4-chloroaniline with butylmagnesium bromide (a Grignard reagent).
Reductive Alkylation: Another method involves the reductive alkylation of 4-chloroaniline with butyraldehyde in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, with careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydroxide or potassium tert-butoxide.
Major Products:
Scientific Research Applications
Chemistry: N,N-dibutyl-4-chloroaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and polymers .
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has been investigated for its antimicrobial and antifungal properties .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents .
Industry: this compound is utilized in the production of agrochemicals, such as herbicides and insecticides. It is also used in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N,N-dibutyl-4-chloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
N,N-dibutyl-4-bromoaniline: Similar structure but with a bromine atom instead of chlorine.
N,N-dibutyl-4-fluoroaniline: Similar structure but with a fluorine atom instead of chlorine.
N,N-dibutyl-4-iodoaniline: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: N,N-dibutyl-4-chloroaniline is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. The chlorine atom can influence the compound’s reactivity, stability, and biological activity, making it suitable for specific applications where other halogenated analogs may not be as effective .
Properties
IUPAC Name |
N,N-dibutyl-4-chloroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN/c1-3-5-11-16(12-6-4-2)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAHAACEAZKVCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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